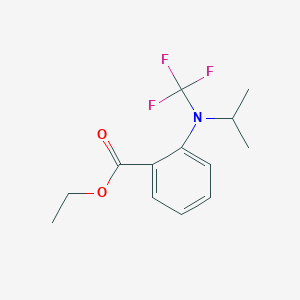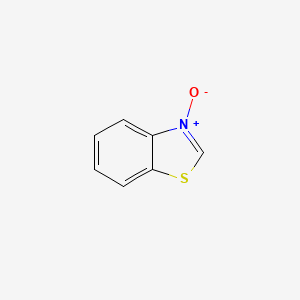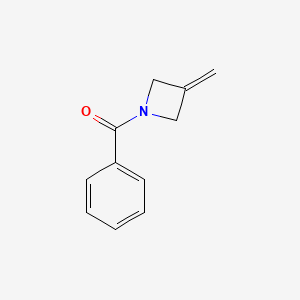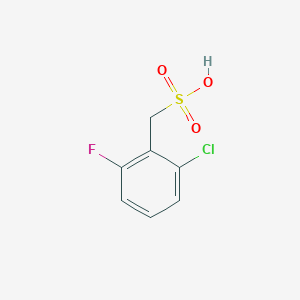![molecular formula C6H4ClN3S B13966623 4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)
4-chlorothieno[3,2-d]pyrimidin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorothieno[3,2-d]pyrimidin-6-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of a chlorine atom at the 4-position and an amine group at the 6-position of the thienopyrimidine ring system contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorothieno[3,2-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which are then cyclized to form the thienopyrimidine core .
Another approach involves the use of 2-nitrothiophenes as starting materials, which are reduced to form the corresponding amines. These amines are then subjected to cyclization reactions to yield the desired thienopyrimidine derivatives .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using scalable and cost-effective methods. One such method involves the use of palladium-catalyzed carbonylation reactions, which provide high yields and can be easily scaled up . The process typically involves the use of standard laboratory equipment and does not require chromatography for purification, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its reactivity.
Cyclization Reactions: The amine group at the 6-position can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Palladium Catalysts: Used in carbonylation reactions to form various derivatives.
Ammonium Formate: Used in reduction reactions to convert nitro groups to amines.
Formamide: Used as a solvent in cyclization reactions to form fused ring systems.
Major Products Formed
The major products formed from the reactions of this compound include various substituted thienopyrimidines, which exhibit diverse biological activities and potential therapeutic applications .
科学的研究の応用
4-Chlorothieno[3,2-d]pyrimidin-6-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-chlorothieno[3,2-d]pyrimidin-6-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . Additionally, the compound can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function .
類似化合物との比較
4-Chlorothieno[3,2-d]pyrimidin-6-amine can be compared with other similar compounds, such as:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but contains a bromine atom instead of an amine group.
2-Chlorothieno[3,2-d]pyrimidine: Lacks the amine group at the 6-position, resulting in different reactivity and biological activity.
Thieno[3,2-d]pyrimidine-4-amine: Contains an amine group at the 4-position instead of the 6-position, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that make it a valuable compound for various applications .
特性
分子式 |
C6H4ClN3S |
|---|---|
分子量 |
185.64 g/mol |
IUPAC名 |
4-chlorothieno[3,2-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H4ClN3S/c7-6-5-3(9-2-10-6)1-4(8)11-5/h1-2H,8H2 |
InChIキー |
CQSNOWSUHBPYHK-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC2=C1N=CN=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


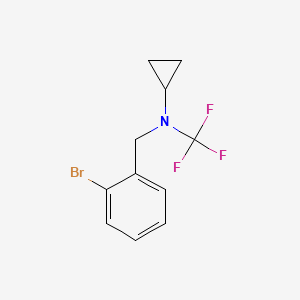
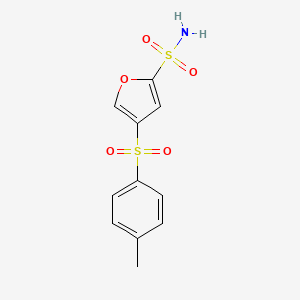
![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)

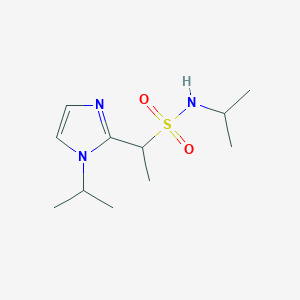
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)
